

# Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Synthesis

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## Compound of Interest

Compound Name: (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1461671

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In the landscape of modern drug discovery and materials science, boronic acids are indispensable tools. Their prominence is largely due to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.<sup>[1][2]</sup> This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, revolutionizing the synthesis of complex molecules like biaryls, which are common motifs in pharmaceuticals.<sup>[3]</sup>

**(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is a particularly valuable building block within this class of reagents. Its trifunctional nature—featuring a reactive boronic acid group, an electron-withdrawing chloro group, and a methoxycarbonyl ester—provides medicinal chemists with a versatile scaffold to construct novel molecular architectures. The specific substitution pattern allows for fine-tuning of steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles in drug candidates. This guide offers a comprehensive overview of the synthesis, characterization, and application of this important synthetic intermediate, grounded in established chemical principles and analytical validation.

## Chemical Properties and Specifications

A summary of the key chemical properties for **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is provided below.

Property	Value	Reference
CAS Number	957120-26-2	[4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BClO <sub>4</sub>	[5]
Molecular Weight	214.41 g/mol	[4]
Appearance	White to off-white solid/powder	[4][6]
Purity	Typically ≥97%	[7]
IUPAC Name	(3-chloro-5-methoxycarbonylphenyl)boronic acid	[4]

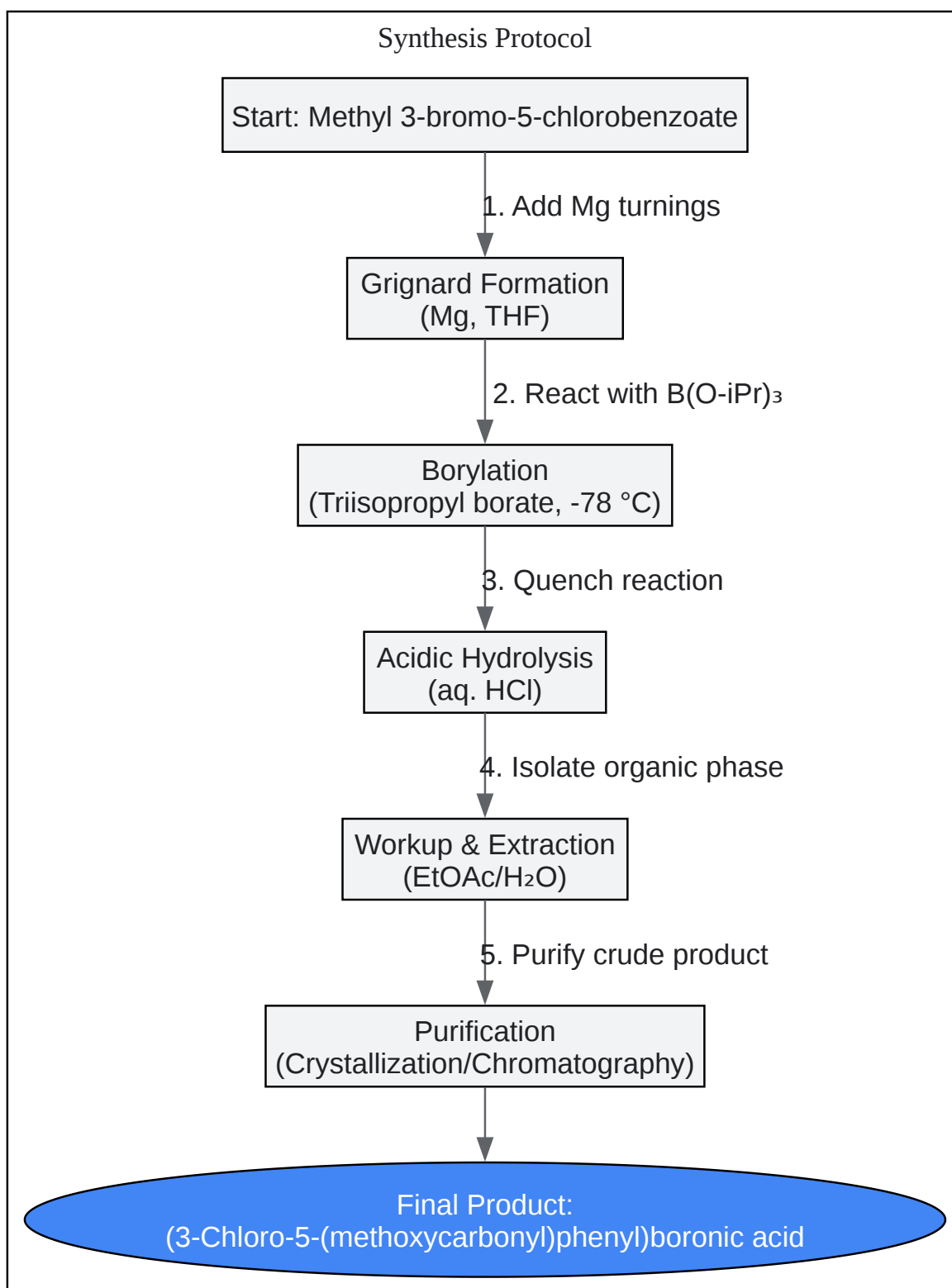
## Synthesis of (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid

The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and reliable method involves the formation of an organometallic intermediate (typically a Grignard or organolithium reagent) from an aryl halide, followed by quenching with a borate ester and subsequent acidic hydrolysis.

The logical starting material for this synthesis is Methyl 3-bromo-5-chlorobenzoate. This precursor contains the required chloro and methoxycarbonyl substituents at the correct positions and a bromo group that can be selectively converted into the boronic acid moiety.

The overall transformation is as follows: Methyl 3-bromo-5-chlorobenzoate → **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**

## Synthetic Workflow Diagram



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Caption: Workflow for the synthesis of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**.

## Detailed Experimental Protocol

Objective: To synthesize **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** from Methyl 3-bromo-5-chlorobenzoate.

Materials:

- Methyl 3-bromo-5-chlorobenzoate
- Magnesium (Mg) turnings, activated
- Iodine (I<sub>2</sub>) crystal (as initiator)
- Anhydrous Tetrahydrofuran (THF)
- Triisopropyl borate (B(O-iPr)<sub>3</sub>)
- Hydrochloric acid (HCl), 2 M aqueous solution
- Ethyl acetate (EtOAc)
- Brine (saturated aq. NaCl)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hexanes

Procedure:

- Grignard Reagent Formation:
  - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add magnesium turnings.
  - Add a small crystal of iodine to activate the magnesium surface.
  - In a separate flask, dissolve Methyl 3-bromo-5-chlorobenzoate in anhydrous THF.

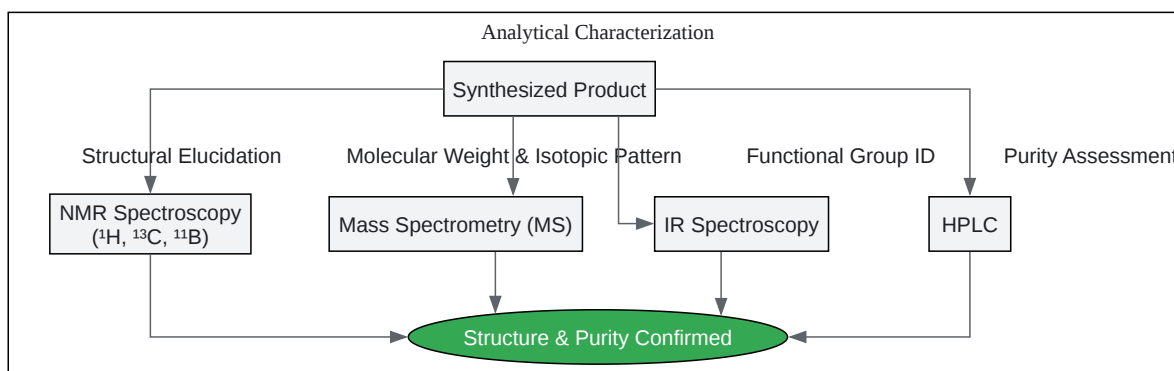
- Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
- Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the reaction mixture for 1-2 hours until most of the magnesium has been consumed. Cool the resulting Grignard reagent to room temperature.
- Borylation:
  - In a separate flame-dried flask, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
  - Add triisopropyl borate to the cold THF.
  - Slowly add the prepared Grignard reagent to the triisopropyl borate solution via cannula, ensuring the internal temperature remains below -65 °C. The slow addition is crucial to prevent side reactions.[\[8\]](#)
  - After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to slowly warm to room temperature overnight.
- Hydrolysis and Workup:
  - Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl solution. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
  - Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
  - Combine the organic layers and wash with water, followed by brine.[\[8\]](#)
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.
- Purification:

- The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in hexanes to remove nonpolar impurities. For higher purity, column chromatography on silica gel may be employed.
- Dry the resulting white precipitate under vacuum to yield pure **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid**.

## Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step that relies on a suite of analytical techniques.

## Characterization Workflow Diagram



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Caption: Standard workflow for the analytical characterization of the final product.

## Expected Analytical Data

Technique	Expected Results	Rationale
$^1\text{H}$ NMR	Aromatic protons (3H) appearing as distinct singlets or multiplets between $\delta$ 7.5-8.5 ppm. Methyl ester protons (3H) as a sharp singlet around $\delta$ 3.9 ppm. Boronic acid protons (2H) as a broad singlet (often exchanges with $\text{D}_2\text{O}$ ).	Provides information on the proton environment, confirming the presence of the substituted aromatic ring and the methyl ester.
$^{13}\text{C}$ NMR	Signals for the carbonyl carbon (~165 ppm), aromatic carbons (120-140 ppm), and the methyl ester carbon (~52 ppm). The carbon attached to boron will show a characteristic broad signal.	Confirms the carbon skeleton of the molecule.
$^{11}\text{B}$ NMR	A single broad peak between $\delta$ 25-35 ppm.	This technique is specific for boron and helps confirm the presence and electronic environment of the boronic acid moiety. <a href="#">[9]</a> <a href="#">[10]</a>
Mass Spec (EI/ESI)	Molecular ion peak $[\text{M}]^+$ . A characteristic $[\text{M}+2]^+$ peak with an intensity of approximately one-third of the $[\text{M}]^+$ peak.	Confirms the molecular weight (214.41). The M/M+2 isotopic pattern is a definitive signature for the presence of a single chlorine atom. <a href="#">[11]</a>
IR Spectroscopy	Broad O-H stretch (~3200-3500 $\text{cm}^{-1}$ ), sharp C=O stretch (~1720 $\text{cm}^{-1}$ ), C-O stretch (~1250 $\text{cm}^{-1}$ ), and C-Cl stretch (~700-800 $\text{cm}^{-1}$ ).	Identifies the key functional groups: hydroxyl (boronic acid), carbonyl (ester), and chloro groups.
HPLC	A single major peak, with purity typically calculated to be >97%.	Quantifies the purity of the final compound.

## Applications in Organic Synthesis

The primary application of **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** is as a versatile coupling partner in Suzuki-Miyaura reactions.<sup>[1][12]</sup> This reaction allows for the efficient construction of a C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bond between the boronic acid and an aryl or vinyl halide/triflate.

General Suzuki-Miyaura Coupling Scheme:

Where Ar' is the (3-Chloro-5-(methoxycarbonyl)phenyl) moiety.

This capability is invaluable in drug discovery, where it enables the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies. By incorporating the 3-chloro-5-(methoxycarbonyl)phenyl fragment, researchers can introduce specific electronic and steric features into a target molecule to enhance its biological activity or other pharmacological properties.

## Safety and Handling

Like many chemical reagents, **(3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid** requires careful handling.

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.<sup>[4]</sup>
- Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.<sup>[4][6]</sup>

Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

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